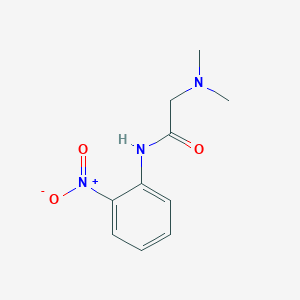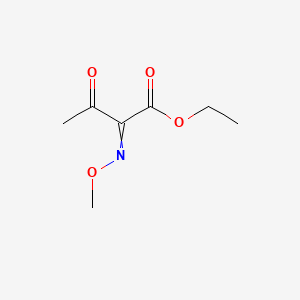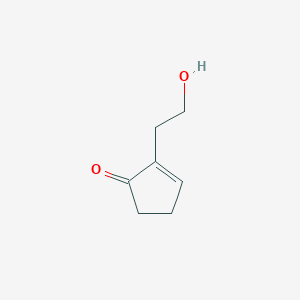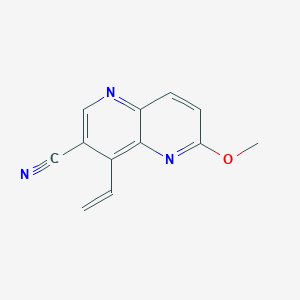![molecular formula C8H11N3O2 B8587557 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one](/img/structure/B8587557.png)
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one
Vue d'ensemble
Description
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable aldehyde with a diamine, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, thereby exerting its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Pyrimidines: Pyrimidine derivatives also have similar applications in medicinal chemistry and material science.
Uniqueness
5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
7-hydroxy-2,2-dimethyl-1,3-dihydroimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H11N3O2/c1-8(2)4-11-6(13)3-5(12)9-7(11)10-8/h3,12H,4H2,1-2H3,(H,9,10) |
Clé InChI |
LCLSCBDBHJAQGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN2C(=O)C=C(N=C2N1)O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8587485.png)
![1-Methoxy-2-[(3-phenylpropoxy)methyl]benzene](/img/structure/B8587486.png)
![N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B8587489.png)




![3-(6-Methylpyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8587528.png)





